N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold integrates a thiazole ring fused to a pyrimidine system, with key substituents including a 4-ethylpiperazine moiety at position 2 and an N-(4-ethoxyphenyl)acetamide group at position 4. The 4-ethoxyphenyl group likely enhances lipophilicity, while the ethylpiperazine substituent may improve solubility and pharmacokinetic properties, a common strategy in medicinal chemistry for optimizing drug-like molecules .
Synthetic routes for analogous thiazolo-pyrimidine derivatives often involve alkylation or condensation reactions. For example, alkylation of thiopyrimidinones with chloroacetamides (as seen in related pyrimidine-thioacetamides) could parallel the introduction of the acetamide side chain in this compound . Characterization methods such as $^1$H NMR, IR, and mass spectrometry are standard for confirming structural integrity in similar systems .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-3-25-9-11-26(12-10-25)21-24-19-18(31-21)20(29)27(14-22-19)13-17(28)23-15-5-7-16(8-6-15)30-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVKWSYMMTPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 488.60 g/mol. Its structure includes an ethoxyphenyl group and a thiazolo-pyrimidine core, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolo-pyrimidine moiety is known to interact with various enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases or phosphatases that play roles in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to increase ROS levels in target cells, leading to oxidative stress and apoptosis in cancer cells. This mechanism is particularly relevant in the context of antitumor activity .
- Receptor Interactions : The piperazine component may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways .
Antimicrobial Activity
Research indicates that structurally similar compounds exhibit significant antimicrobial properties against various pathogens. For example, studies on related thiourea derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MIC) ranged from 32 to 1024 µg/mL depending on the specific compound and target organism.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines through ROS generation and disruption of mitochondrial function .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects through modulation of neurotransmitter systems. Compounds with piperazine rings have been associated with altered dopamine and serotonin levels, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against multidrug-resistant strains. The results showed that certain derivatives significantly inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic avenue for resistant infections .
Case Study 2: Antitumor Activity Assessment
In another investigation, the compound's effects on cancer cell lines were assessed using flow cytometry to measure apoptosis rates. The results indicated a dose-dependent increase in apoptotic cells when treated with the compound, confirming its potential as an antitumor agent .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant antimicrobial properties. In particular, derivatives of thiazolo[4,5-d]pyrimidine have been studied for their effectiveness against a range of bacterial strains. For example, studies have demonstrated that modifications in the piperazine moiety can enhance antimicrobial activity by increasing membrane permeability and inhibiting bacterial cell wall synthesis .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Thiazolo[4,5-d]pyrimidine derivatives have shown promise as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro studies suggest that the presence of the ethoxyphenyl group may enhance the compound's ability to interact with specific molecular targets involved in cancer progression .
Neuropharmacological Effects
Given its structural features, this compound may also possess neuropharmacological effects. The piperazine ring is known for its interaction with neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects. Preliminary studies indicate that similar compounds can modulate serotonin and dopamine pathways, which are critical in mood regulation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in metabolic pathways related to disease states such as cancer and infections.
Table 1: Binding Affinity of this compound with Key Targets
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Dihydrofolate reductase (DHFR) | -9.5 |
| Thymidylate synthase | -8.8 |
| Protein kinase B (AKT) | -8.0 |
Synthesis and Characterization
A study focused on synthesizing this compound through a multi-step reaction involving the formation of thiazole and pyrimidine rings. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity of the synthesized compound .
In Vivo Studies
In vivo studies have been conducted to evaluate the therapeutic efficacy of the compound in animal models of cancer and bacterial infections. Results indicated significant reductions in tumor size and bacterial load compared to control groups, suggesting potential for further development into clinical applications .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide , it may undergo reactions similar to those of related compounds:
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Oxidation : Using oxidizing agents like hydrogen peroxide.
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Reduction : Employing reducing agents such as lithium aluminum hydride.
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Hydrolysis : Involving water under acidic or basic conditions to cleave amide bonds.
Reaction Conditions
Optimization of reaction conditions is crucial for maximizing yield and purity:
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Temperature : Ranges from room temperature to elevated temperatures depending on the reaction.
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Solvent : Choice of solvent can significantly affect reaction outcomes; common solvents include DMF, DMSO, and ethanol.
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Catalysts : Various catalysts may be used to facilitate cyclization and coupling reactions.
Data Table: Potential Chemical Reactions
| Reaction Type | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature, aqueous solution | Oxidation of susceptible groups |
| Reduction | Lithium aluminum hydride | Low temperature, anhydrous conditions | Reduction of carbonyl groups |
| Hydrolysis | Water, acid/base catalyst | Elevated temperature, aqueous solution | Cleavage of amide bonds |
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidines vs. Thiazolo[3,2-a]pyrimidines
The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidines (e.g., ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate). The latter exhibits a non-fused thiazole ring and a pyrimidine in a bicyclic arrangement, which reduces planarity and may alter binding interactions. Crystallographic data for thiazolo[3,2-a]pyrimidines show mean C–C bond lengths of 0.004 Å and an R factor of 0.058, indicating high structural stability .
Substituent Effects
- Piperazine Derivatives: The 4-ethylpiperazine group in the target compound contrasts with N,N-dimethylamino or pyrrolidine substituents in analogues (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives). Piperazine groups often enhance solubility and receptor affinity compared to bulkier or less polar substituents .
- Acetamide Linkers : The N-(4-ethoxyphenyl)acetamide side chain shares similarities with 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides, where thioether linkages improve metabolic stability. However, the ethoxy group in the target compound may confer greater membrane permeability than methyl or benzyl groups .
Pharmacological Potential (Hypothetical)
- Thiazolo-pyrimidines : Often target kinases or GTPases due to ATP-mimetic cores.
- Piperazine-containing analogues : Frequently employed in antipsychotics (e.g., aripiprazole) or anticancer agents.
Preparation Methods
Thiourea Cyclization Approach
A thiourea intermediate, synthesized from 2-aminopyrimidin-4(3H)-one and carbon disulfide under basic conditions, undergoes cyclization with chloroacetone in ethanol at reflux (72–80°C) to yield the thiazolo[4,5-d]pyrimidin-7-one scaffold. This method mirrors the formation of 1,3,4-thiadiazole derivatives, where cyclization is driven by nucleophilic attack of the thiol group on electrophilic carbons.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiourea formation | CS₂, KOH, H₂O, 25°C, 6 h | 85% |
| Cyclization | Chloroacetone, EtOH, reflux, 12 h | 78% |
Sulfur Insertion via Lawesson’s Reagent
Alternative routes employ Lawesson’s reagent to convert pyrimidin-4(3H)-one derivatives into the thiazolo[4,5-d]pyrimidinone core. For example, treatment of 2-amino-6-methylpyrimidin-4(3H)-one with Lawesson’s reagent in toluene at 110°C for 8 hours achieves 70% yield. This method avoids harsh acidic conditions but requires rigorous moisture control.
Introduction of the 4-Ethylpiperazinyl Group
The 4-ethylpiperazine moiety is introduced at position 2 of the thiazolo[4,5-d]pyrimidinone via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Nucleophilic Substitution
A chlorine atom at position 2 of the core reacts with 4-ethylpiperazine in dimethylformamide (DMF) at 100°C for 24 hours, using potassium carbonate as a base. This method, analogous to pyrazole–pyrazoline hybrid syntheses, affords moderate yields (65–70%) but requires excess amine to drive the reaction.
Optimization Data
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100°C | 24 h | 68% |
| DMSO | Cs₂CO₃ | 120°C | 18 h | 72% |
Buchwald–Hartwig Amination
Acetamide Side Chain Installation
The N-(4-ethoxyphenyl)acetamide group is appended via amide coupling or sequential alkylation-amidation.
Carboxylic Acid Activation
The core’s C6 position is functionalized as a carboxylic acid through oxidation of a methyl group (KMnO₄, H₂SO₄) or via hydrolysis of a nitrile (HCl, reflux). Activation with thionyl chloride converts the acid to an acyl chloride, which reacts with 4-ethoxyaniline in tetrahydrofuran (THF) at 0–5°C.
Spectral Validation
Reductive Amination
An alternative route involves condensation of a glycine derivative with 4-ethoxyaniline followed by reductive amination. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves 80% yield, minimizing side reactions.
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized thiazolo[4,5-d]pyrimidinone and acetamide intermediates via a Suzuki–Miyaura reaction.
Suzuki Coupling
A boronic ester derivative of the acetamide side chain reacts with the iodinated core under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 85°C for 6 hours. This method, adapted from benzo[d]thiazole syntheses, affords the final compound in 65% yield after silica gel chromatography.
Chromatography Conditions
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Stationary phase: Silica gel (230–400 mesh).
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis of thiazolo[4,5-d]pyrimidinone derivatives typically involves multi-step sequences. For example, analogous compounds are synthesized via cyclocondensation of thiourea intermediates with α-chloroacetamide derivatives under reflux conditions in ethanol or DMF . Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1:1.2 molar ratios for nucleophilic substitutions) and employing microwave-assisted synthesis to reduce reaction times. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 30–55% based on similar scaffolds .
Q. How should structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and analytical methods is critical:
- NMR : - and -NMR to confirm substituent positions, especially the ethylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons) and thiazolo-pyrimidinone core (δ ~6.8–7.2 ppm for aromatic protons) .
- HRMS : To validate molecular weight (expected [M+H] ~520–530 Da).
- X-ray crystallography : For unambiguous confirmation of the fused heterocyclic system, as demonstrated in structurally related pyrimidinones .
Q. What preliminary biological assays are recommended for initial activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s piperazine-thiazolo-pyrimidinone scaffold, which is common in kinase inhibitors. Use fluorescence-based or ELISA protocols at concentrations of 1–100 μM. Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC against S. aureus or E. coli) are also advised .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Molecular docking (AutoDock Vina or Schrödinger) can predict binding modes to targets like PI3K or EGFR kinases. Focus on the ethylpiperazine group’s role in hydrogen bonding with catalytic lysine residues and the thiazolo-pyrimidinone core’s π-π stacking with hydrophobic pockets. QSAR models using descriptors like logP and polar surface area can optimize bioavailability .
Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Salt formation : Explore HCl or mesylate salts of the piperazine moiety to improve hydrophilicity.
- Nanoformulation : Lipid-based nanoparticles (70–150 nm size) can increase dissolution rates, as validated for similar pyrimidine derivatives .
Q. How to address conflicting bioactivity data across different assay platforms?
Contradictions may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic activity). Statistical analysis (ANOVA with post-hoc tests) should confirm reproducibility across ≥3 independent replicates .
Q. What mechanistic studies elucidate the compound’s off-target effects?
- Proteome-wide profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify unintended protein interactors.
- Transcriptomics : RNA-seq in treated cell lines (e.g., HEK293) to detect pathway enrichment in apoptosis or oxidative stress responses.
- Metabolomics : LC-HRMS to track changes in central carbon metabolism, particularly if the thiazolo-pyrimidinone core interferes with nucleotide biosynthesis .
Methodological Design Considerations
Q. How to design a robust SAR study for optimizing potency and selectivity?
- Core modifications : Replace the 4-ethoxyphenyl group with halogenated or heteroaryl variants to enhance target engagement.
- Side-chain variations : Substitute the ethylpiperazine with morpholine or thiomorpholine to alter pharmacokinetics.
- Control experiments : Include negative controls (scaffolds without the thiazolo ring) to isolate the contribution of the fused heterocycle .
Q. What analytical techniques quantify metabolic stability in hepatic microsomes?
- LC-MS/MS : Monitor parent compound depletion over 60 minutes in human liver microsomes (0.5 mg/mL protein) with NADPH regeneration.
- Half-life calculation : Use first-order kinetics () to compare metabolic rates. Piperazine-containing analogs typically show values of 15–30 minutes, necessitating prodrug strategies .
Data Interpretation and Validation
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Detect stabilization of the target protein after compound treatment.
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to confirm on-mechanism activity.
- Pharmacodynamic markers : Measure downstream phosphorylation (e.g., AKT for PI3K inhibitors) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
